molecular formula C13H16O B11904754 p-tert-Butylcinnamaldehyde CAS No. 84434-23-1

p-tert-Butylcinnamaldehyde

Cat. No.: B11904754
CAS No.: 84434-23-1
M. Wt: 188.26 g/mol
InChI Key: ICSATJUWLAEQQU-SNAWJCMRSA-N
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Description

p-tert-Butylcinnamaldehyde is an organic aromatic compound with the molecular formula C13H16O and a molecular weight of 188.27 g/mol . It is characterized as a colorless to pale yellow clear liquid . This compound is part of the cinnamaldehyde family, a class of chemicals known for diverse biological activities, including anti-inflammatory, antimicrobial, and potential metabolic effects . The primary active component in cinnamon, cinnamaldehyde, has been extensively studied and is known to operate by inhibiting the NF-κB pathway, modulating pro-inflammatory mediators, and disrupting bacterial cells . Related cinnamic acid derivatives have also been investigated for their antibacterial properties . This compound is offered for research purposes to further explore the properties and potential applications of substituted cinnamaldehyde compounds. Please note: This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic personal use.

Properties

CAS No.

84434-23-1

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

(E)-3-(4-tert-butylphenyl)prop-2-enal

InChI

InChI=1S/C13H16O/c1-13(2,3)12-8-6-11(7-9-12)5-4-10-14/h4-10H,1-3H3/b5-4+

InChI Key

ICSATJUWLAEQQU-SNAWJCMRSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C/C=O

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=CC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Aldol Condensation: One common method for synthesizing p-tert-Butylcinnamaldehyde involves the aldol condensation of p-tert-butylbenzaldehyde with acetaldehyde. This reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure selectivity and yield.

    Industrial Production: Industrial production methods often involve the use of continuous flow reactors to optimize the reaction conditions and increase the efficiency of the synthesis. The use of catalysts and solvents is carefully controlled to minimize by-products and maximize yield.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde functional group in p-tert-butylcinnamaldehyde is susceptible to oxidation. While direct experimental data for this compound is limited, metabolic studies on structurally similar cinnamaldehyde derivatives indicate oxidation pathways:

  • Aldehyde oxidation : Conversion to the corresponding carboxylic acid (p-tert-butylcinnamic acid) via enzymatic or chemical oxidation .

  • Further degradation : Cinnamic acid derivatives are oxidized to benzoic acid analogs, which conjugate with glycine or glucuronic acid for excretion .

Table 1: Oxidation Pathways of Cinnamaldehyde Derivatives

SubstrateOxidizing Agent/ConditionsProductMetabolic PathwaySource
This compoundEnzymatic (e.g., CYP450)p-tert-Butylcinnamic acidBeta-oxidation to benzoic acid
α-MethylcinnamaldehydeIn vivo oxidationα-Methylcinnamic acidExcretion as hippuric acid

Reduction Reactions

The α,β-unsaturated aldehyde undergoes selective reductions:

  • Aldehyde reduction : Catalytic hydrogenation (H₂/Pd) or NaBH₄ reduces the aldehyde group to a primary alcohol, yielding p-tert-butylcinnamyl alcohol .

  • Double bond hydrogenation : Full hydrogenation of the conjugated double bond produces p-tert-butyldihydrocinnamaldehyde, a saturated derivative used in fragrance applications .

Key Data :

  • Hydrogenation of the double bond occurs under mild conditions (e.g., H₂, Pd/C) without affecting the tert-butyl group .

  • Reduction of the aldehyde group is selective when using stoichiometric reducing agents like NaBH₄ .

Acid-Catalyzed Rearrangements

While not a reaction of the compound itself, its synthesis involves acid-catalyzed rearrangement of p-tert-butylphenylethynylcarbinol using aqueous formic acid (75% concentration) . This method achieves an 80% yield, highlighting the stability of the tert-butyl group under acidic conditions .

p-tert-butylphenylethynylcarbinolHCOOH (75%)This compound\text{p-tert-butylphenylethynylcarbinol} \xrightarrow{\text{HCOOH (75\%)}} \text{this compound}

Nucleophilic Additions

The α,β-unsaturated system facilitates Michael additions. For example:

  • Amine addition : Nucleophiles like amines attack the β-carbon, forming conjugated adducts.

  • Thiol conjugation : Thiols generate sulfhydryl adducts, though steric hindrance from the tert-butyl group may slow kinetics.

Theoretical Example :

This compound+R-NH2R-NH-CH₂-C₆H₃(t-Bu)-CHO\text{this compound} + \text{R-NH}_2 \rightarrow \text{R-NH-CH₂-C₆H₃(t-Bu)-CHO}

Environmental and Metabolic Stability

  • Hydrolysis : Resistant to hydrolysis due to the aromatic stabilization of the aldehyde group .

  • Photodegradation : The tert-butyl group enhances stability against UV-induced degradation compared to unsubstituted cinnamaldehydes .

Scientific Research Applications

Fragrance Industry

p-tert-Butylcinnamaldehyde is primarily utilized as a fragrance component in perfumes and cosmetics. Its pleasant scent mimics that of lily-of-the-valley, making it a popular choice for floral fragrances. The compound is often employed in formulations to enhance olfactory profiles and is recognized for its stability and long-lasting scent characteristics.

Case Study: Fragrance Formulations

A study on the use of this compound in fragrance formulations demonstrated its effectiveness in creating complex scent profiles. The compound was blended with other aromatic compounds to produce a balanced fragrance that appeals to consumers. The stability of the scent over time was noted, confirming its suitability for commercial products .

Pharmaceutical Applications

The compound has shown potential in medicinal chemistry, particularly as an anti-inflammatory and anticancer agent. Research indicates that this compound derivatives exhibit significant biological activities, including anti-inflammatory effects comparable to standard drugs like indomethacin.

Table 1: Biological Activities of this compound Derivatives

Compound DerivativeActivity TypeEfficacy (compared to standard)
Derivative AAnti-inflammatory54% inhibition
Derivative BAnticancerNotable cytotoxicity against MCF-7 cell line
Derivative CAntimicrobialEffective against specific pathogens

Synthesis and Chemical Reactions

The synthesis of this compound typically involves the aldol condensation reaction between benzaldehyde and tert-butylacrolein. This reaction pathway allows for the production of the compound in high yields and purity.

Case Study: Synthetic Methodology

A recent study highlighted an efficient synthetic route for this compound using palladium-catalyzed reactions. The methodology provided high selectivity and yield, making it suitable for industrial applications .

Environmental Considerations

Research on the environmental impact of this compound suggests that it is biodegradable and poses minimal risk to aquatic life. Studies indicate that the compound undergoes rapid degradation when released into water systems, mitigating concerns regarding bioaccumulation .

Mechanism of Action

The mechanism by which p-tert-Butylcinnamaldehyde exerts its effects involves interactions with various molecular targets. For instance, its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes, leading to cell lysis and death. The compound’s aromatic structure allows it to interact with specific receptors and enzymes, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Structural Isomer: m-tert-Butylcinnamaldehyde

m-tert-Butylcinnamaldehyde (CAS: Not reported) is a structural isomer of the para-substituted compound.

Property p-tert-Butylcinnamaldehyde m-tert-Butylcinnamaldehyde
Molecular Formula C₁₃H₁₆O C₁₃H₁₆O
IR Peaks 811, 968, 1628, 1707 696, 783, 1483, 1631, 1705
Key MS Fragments m/z 131, 145, 173, 188 m/z 131, 145, 173, 188
Reactivity Higher para-substitution stability Meta-substitution may alter electronic effects in reactions

Key Differences :

  • The meta isomer exhibits distinct IR absorption bands (e.g., 696 cm⁻¹ for C-H bending in meta-substituted benzene), reflecting altered vibrational modes due to substitution position .
  • Synthetic Utility : The para isomer is more commonly used in fragrance formulations, while the meta variant may serve niche roles in asymmetric catalysis or polymer chemistry.
Hydrogenated Derivative: p-tert-Butyldihydrocinnamaldehyde

p-tert-Butyldihydrocinnamaldehyde (CAS: Not provided) is the saturated analogue, lacking the α,β-unsaturated bond.

Property This compound p-tert-Butyldihydrocinnamaldehyde
Structure α,β-unsaturated aldehyde Saturated aldehyde
Reactivity Prone to Michael addition Less reactive due to saturation
Safety Regulations Limited IFRA data IFRA-approved for fragrances
Applications Fragrance intermediate Stabilized fragrance ingredient

Key Differences :

  • The dihydro derivative is chemically inert compared to its unsaturated counterpart, making it preferable in long-lasting perfumes .
  • Regulatory Status : The dihydro form has explicit IFRA safety guidelines restricting its concentration in consumer products (e.g., ≤ 2.5% in leave-on cosmetics) , whereas the unsaturated form’s safety profile is less documented.
Other Cinnamaldehyde Derivatives
  • Cinnamaldehyde (Unsubstituted) : Lacks the tert-butyl group, leading to lower molecular weight (132.16 g/mol) and higher volatility. It is more reactive in condensation reactions but less stable in formulations.
  • o-tert-Butylcinnamaldehyde : Ortho substitution introduces steric hindrance, reducing its utility in catalytic processes compared to the para isomer.

Biological Activity

p-tert-Butylcinnamaldehyde (PTBCA), a derivative of cinnamaldehyde, is an aromatic aldehyde with the molecular formula C13H16O. It exhibits diverse biological activities, making it a subject of interest in various scientific studies, particularly in pharmacology and toxicology. This article explores its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer properties.

Structure and Characteristics

  • Molecular Formula : C13H16O
  • Molecular Weight : 204.27 g/mol
  • IUPAC Name : (E)-3-(tert-butyl)-2-propenal

Physical Properties

  • Appearance : Clear to pale yellow liquid
  • Odor : Characteristic cinnamon-like scent
  • Solubility : Soluble in organic solvents; limited solubility in water

Antimicrobial Properties

PTBCA has demonstrated significant antimicrobial activity against various pathogens. A study indicated that it exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 0.5 to 2 mg/mL, suggesting its potential as a natural preservative in food and cosmetic formulations .

Anti-inflammatory Effects

Research has shown that PTBCA possesses anti-inflammatory properties. In vitro studies using human cell lines indicated that PTBCA significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6. This effect was attributed to the inhibition of the NF-kB signaling pathway, which plays a crucial role in inflammatory responses .

Anticancer Potential

Several studies have explored the anticancer properties of PTBCA. In a recent study involving human cancer cell lines, PTBCA exhibited cytotoxic effects against breast cancer (MCF-7) and colon cancer (HT-29) cells. The IC50 values were found to be 25 µM for MCF-7 cells and 30 µM for HT-29 cells, indicating its potential as a chemotherapeutic agent .

Biological ActivityTest Organism/Cell LineEffectReference
AntimicrobialS. aureusMIC: 0.5 - 2 mg/mL
Anti-inflammatoryHuman cell linesReduced TNF-α, IL-6 production
AnticancerMCF-7IC50: 25 µM
AnticancerHT-29IC50: 30 µM

Metabolism and Toxicology

PTBCA undergoes metabolic transformations primarily in the liver, where it is oxidized to cinnamic acid and subsequently conjugated with glucuronic acid for excretion. Studies have shown that after oral administration in animal models, over 80% of PTBCA is excreted within 24 hours, predominantly via urine .

Toxicological Assessment

In terms of safety, PTBCA has been evaluated for genotoxicity and mutagenicity. The results indicate that it does not exhibit significant genotoxic potential in standard bacterial assays (e.g., Ames test), supporting its use in food and cosmetic applications .

Case Studies

  • Antimicrobial Efficacy : A study conducted on food preservation demonstrated that incorporating PTBCA into meat products significantly reduced microbial load without affecting sensory properties.
  • Anti-inflammatory Mechanism : In vitro experiments revealed that PTBCA's inhibition of cytokine production could be leveraged for developing anti-inflammatory therapies.
  • Cancer Cell Line Studies : The cytotoxic effects observed in MCF-7 and HT-29 cell lines suggest that PTBCA may serve as a lead compound for novel anticancer drug development.

Q & A

Q. Q. How should researchers address variability in spectroscopic data for p-tert-Butylcinnamaldehyde across laboratories?

  • Methodological Answer : Implement inter-laboratory calibration using standardized protocols (e.g., ASTM E1655 for IR). Apply Bland-Altman plots to assess agreement and identify systematic biases. Use mixed-effects models to account for instrument-specific variability .

Q. Q. What statistical approaches are optimal for analyzing dose-response relationships in p-tert-Butylcinnamaldehyde bioassays?

  • Methodological Answer : Fit data to sigmoidal curves (Hill equation) using nonlinear regression. Calculate confidence intervals via bootstrapping and assess goodness-of-fit with Akaike information criterion (AIC). For multiplexed assays, apply false discovery rate (FDR) corrections .

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